molecular formula C15H27N B1249831 2-Undecylpyrrole CAS No. 61930-40-3

2-Undecylpyrrole

Cat. No.: B1249831
CAS No.: 61930-40-3
M. Wt: 221.38 g/mol
InChI Key: LIZHBNXWXKXCEF-UHFFFAOYSA-N
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Description

2-Undecylpyrrole is an organic compound with the molecular formula C15H27N. It is a derivative of pyrrole, characterized by an undecyl group attached to the second position of the pyrrole ring. This compound is a key intermediate in the biosynthesis of various natural products, including undecylprodiginine and streptorubin B .

Mechanism of Action

Target of Action

2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of this compound are therefore the cells affected by these activities, particularly cancer cells .

Mode of Action

The mode of action of this compound involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of this compound . RedL and RedK are proposed to generate this compound from dodecanoic acid or a derivative .

Biochemical Pathways

The biosynthesis of this compound is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of this compound . RedL and RedK are proposed to generate this compound from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and this compound to form the natural product undecylprodiginine .

Result of Action

The result of the action of this compound is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .

Action Environment

The action of this compound, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .

Biochemical Analysis

Biochemical Properties

2-Undecylpyrrole plays a crucial role in biochemical reactions, particularly in the biosynthesis of prodiginine antibiotics. It interacts with several enzymes and proteins during its biosynthetic pathway. For instance, the enzymes RedL and RedK are involved in the generation of this compound from dodecanoic acid or its derivatives . Additionally, the enzyme RedH catalyzes the condensation of this compound with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde to form undecylprodiginine . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, particularly in bacterial cells. It is an intermediate in the production of prodiginines, which have been shown to exhibit anticancer, antimalarial, and immunosuppressive activities . The presence of this compound in the biosynthetic pathway affects cell signaling pathways, gene expression, and cellular metabolism, leading to the production of these bioactive compounds. The compound’s role in these processes highlights its importance in the overall metabolic network of the producing organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in enzyme-catalyzed reactions. The compound binds to specific enzymes, such as RedL and RedK, which facilitate its conversion from precursor molecules . Additionally, this compound interacts with RedH, which catalyzes its condensation with other pyrrole derivatives to form complex prodiginine structures . These interactions are critical for the biosynthesis of bioactive compounds, and any disruption in these processes can affect the overall production of prodiginines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the presence of this compound influences the production of prodiginines and other secondary metabolites. These temporal effects are important for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to promote the production of prodiginines without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in the metabolic pathways leading to the production of prodiginines. It interacts with enzymes such as RedL, RedK, and RedH, which facilitate its conversion and incorporation into complex pyrrole structures . These metabolic pathways are essential for the biosynthesis of bioactive compounds with potential therapeutic applications. The compound’s role in these pathways highlights its importance in the overall metabolic network of the producing organisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it participates in biosynthetic reactions . The transport and distribution of this compound are critical for its function and effectiveness in producing bioactive compounds.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with enzymes and other biomolecules involved in its biosynthetic pathway . The localization of this compound within cells is essential for its activity and function in producing bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Undecylpyrrole can be synthesized through several methods. One common approach involves the condensation of dodecanoic acid or its derivatives with pyrrole under specific reaction conditions. The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of this compound from dodecanoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. Streptomyces coelicolor, a bacterium known for its ability to produce prodiginines, is genetically engineered to enhance the production of this compound. This involves the manipulation of the red gene cluster to optimize the biosynthetic pathway .

Properties

IUPAC Name

2-undecyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZHBNXWXKXCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451316
Record name 2-Undecylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61930-40-3
Record name 2-Undecylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?

A1: this compound is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]

Q2: How does the enzyme RedG utilize this compound in the biosynthesis of streptorubin B?

A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of this compound and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]

Q3: Can modifications to the structure of this compound be tolerated by the enzymes involved in prodiginine biosynthesis?

A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of this compound, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]

Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving this compound?

A4: Research using stereospecifically deuterium-labeled this compound has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of this compound. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]

Q5: What are the potential applications of understanding the biosynthetic pathway involving this compound?

A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]

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